
5-Fluoro-2',3'-dideoxy-3'-fluorouridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Fluoro-2',3'-dideoxy-3'-fluorouridine, also known as this compound, is a useful research compound. Its molecular formula is C9H10F2N2O4 and its molecular weight is 248.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for 5-Fluoro-2',3'-dideoxy-3'-fluorouridine, and how do reaction conditions influence yield and purity?
The synthesis of 3'-FFdUrd involves nucleoside modification strategies, such as fluorination at the 3'-position and dideoxy sugar backbone formation. A critical step is the coupling of fluorinated sugar moieties with a 5-fluorouracil base. For example, phosphoramidate derivatives are synthesized via nucleophilic attack on cyclonucleoside intermediates, though yields can be low (~20%) due to competing side reactions . Purification often requires carbon adsorption or chromatography to remove impurities like unreacted intermediates . Methodological optimization, such as controlling reaction temperature and stoichiometry, is essential to improve scalability.
Q. How does 3'-FFdUrd interact with thymidylate synthase (TS) and thymidine phosphorylase (TP), and what are the implications for nucleotide metabolism?
3'-FFdUrd is not a substrate for TP but acts as a weak noncompetitive inhibitor (Ki = 1.7 mM), suggesting limited interference with endogenous thymidine salvage pathways. Its 5'-phosphate derivative, 3'-FFdUMP, competitively inhibits TS (Ki = 0.13 mM) by forming a stable ternary complex with 5,10-methylenetetrahydrofolate, mimicking the natural substrate deoxyuridylate. Time-dependent inhibition (kon = 0.029 s<sup>−1</sup>) indicates slow-binding kinetics, critical for prolonged cytotoxic effects .
Advanced Research Questions
Q. What structural modifications enhance the anticancer activity of 3'-FFdUrd derivatives, and how do phosphoramidate prodrugs improve cellular uptake?
Phosphoramidate prodrugs of 3'-FFdUrd, such as 3'-azido-5′-O-benzoyl derivatives, demonstrate improved cytotoxicity against HeLa, KB, and MCF-7 cell lines compared to parent compounds. The addition of a 3'-azido group increases metabolic stability, while benzoyl protection enhances lipophilicity, facilitating membrane penetration. These derivatives show IC50 values 2–5× lower than 5-fluoro-2′-deoxyuridine (FdU) in vitro . Advanced synthesis techniques, like Pd-catalyzed alkynylation, further enable carboranyl modifications for targeted delivery .
Q. How does 3'-FFdUrd compare to other fluorinated nucleosides (e.g., FLT, AZT) in anti-HIV activity, and what mechanisms underlie its resistance profile?
In anti-HIV assays, 3'-FFdUrd derivatives like 5-chloro-3'-FFdUrd (935U83) exhibit IC50 values of 1.8 µM against clinical HIV-1 isolates, retaining efficacy against AZT-resistant strains. Unlike AZT, 935U83 does not induce mitochondrial toxicity in erythroid progenitors (IC50 > 400 µM vs. AZT’s 0.30 µM). Its triphosphate form potently inhibits HIV-1 reverse transcriptase (RT) without requiring metabolic activation, reducing resistance emergence. Pharmacokinetic studies in mice and monkeys show 60–86% oral bioavailability and plasma concentrations >100× IC50 at 700 mg/kg/day .
Q. What experimental models are suitable for evaluating 3'-FFdUrd’s dual antiviral (HIV/HBV) and anticancer activity, and how do data discrepancies arise?
HBV inhibition is tested in transfected 2.2.15 cells, where 3'-FFdUrd analogs (e.g., 5-FSddC) reduce viral DNA replication (IC50 = 0.5 µM) without affecting mitochondrial DNA. In contrast, anticancer activity in solid tumors often requires xenograft models due to tissue-specific metabolic activation. Discrepancies in efficacy data may arise from variations in cell line dTMP synthetase expression or folate cofactor availability .
Q. Methodological Considerations
Q. How should researchers design cytotoxicity assays to distinguish between on-target (TS inhibition) and off-target effects of 3'-FFdUrd?
- Use rescue experiments with exogenous thymidine to bypass TS inhibition.
- Compare IC50 values in TS-deficient vs. TS-proficient cell lines.
- Employ time-course analyses to correlate TS inhibition (via FdUMP complex formation) with cell cycle arrest (S-phase block) .
Q. What pharmacokinetic parameters are critical for optimizing 3'-FFdUrd dosing in preclinical studies?
Key parameters include:
- Oral bioavailability : 60–86% in primates, requiring dose adjustments for IV vs. oral routes .
- Plasma half-life : 2–4 hours in mice, necessitating BID dosing to maintain concentrations >IC90.
- Metabolic stability : Minimal glucuronidation compared to AZT, reducing hepatotoxicity risk .
Q. Data Contradictions and Resolution
- Anti-HIV vs. Anticancer Selectivity : While 3'-FFdUrd shows broad antiviral activity, its anticancer potency varies by cancer type. For example, phosphoramidates are highly active in cervical cancer (HeLa) but less so in breast cancer (MCF-7), likely due to differences in intracellular phosphatase expression .
- Species-Specific Toxicity : Cataracts observed in monkeys at 225 mg/kg/day were absent in mice, highlighting the need for cross-species toxicokinetic profiling .
Properties
CAS No. |
41107-55-5 |
---|---|
Molecular Formula |
C9H10F2N2O4 |
Molecular Weight |
248.18 g/mol |
IUPAC Name |
5-fluoro-1-[(2R,4S,5R)-4-fluoro-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione |
InChI |
InChI=1S/C9H10F2N2O4/c10-4-1-7(17-6(4)3-14)13-2-5(11)8(15)12-9(13)16/h2,4,6-7,14H,1,3H2,(H,12,15,16)/t4-,6+,7+/m0/s1 |
InChI Key |
BTDNMVIVIFYUGE-UBKIQSJTSA-N |
SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)F |
Isomeric SMILES |
C1[C@@H]([C@H](O[C@H]1N2C=C(C(=O)NC2=O)F)CO)F |
Canonical SMILES |
C1C(C(OC1N2C=C(C(=O)NC2=O)F)CO)F |
Key on ui other cas no. |
41107-55-5 |
Synonyms |
3'-FFdUrd 5-fluoro-2',3'-dideoxy-3'-fluorouridine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.